molecular formula C19H23NO B12628159 5-[Benzyl(methyl)amino]-1-phenylpentan-1-one CAS No. 918648-45-0

5-[Benzyl(methyl)amino]-1-phenylpentan-1-one

Cat. No.: B12628159
CAS No.: 918648-45-0
M. Wt: 281.4 g/mol
InChI Key: HUKFVNKKJONZLY-UHFFFAOYSA-N
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Description

5-[Benzyl(methyl)amino]-1-phenylpentan-1-one (CAS RN: 918648-45-0 ) is a ketone-based organic compound with the molecular formula C19H23NO and an average mass of 281.399 g/mol. This compound serves as a versatile building block and key intermediate in sophisticated organic synthesis workflows, particularly in pharmaceutical research and development. While the specific biological activity of this compound is not fully documented, its core structure shares significant features with other researched N-substituted aminoketones. Compounds within this chemical class are frequently investigated for their potential as synthetic intermediates in the development of active pharmaceutical ingredients (APIs) . For instance, a closely related analog, 2-(Benzylmethylamino)-1-phenylpropan-1-one (AMK), is explicitly utilized in the synthesis of compounds like methcathinone and demonstrates cytotoxic properties of interest in anticancer drug discovery . The structural motif of a tertiary benzyl(methyl)amino group attached to a phenylketone chain provides a valuable scaffold for further chemical modification and exploration in medicinal chemistry and proteomics. Applications & Research Value: This chemical is primarily valued for its application as a critical synthetic intermediate. Its uses extend to: • Pharmaceutical R&D: Acting as a precursor in the synthesis path for more complex target molecules with pharmacological profiles. • Medicinal Chemistry: Serving as a core scaffold for the design and development of novel bioactive compounds, building on the demonstrated utility of its structural analogs . • Chemical Synthesis: Functioning as a versatile building block for the construction of novel polymers, ion-exchange resins, and other specialized organic materials. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

CAS No.

918648-45-0

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

5-[benzyl(methyl)amino]-1-phenylpentan-1-one

InChI

InChI=1S/C19H23NO/c1-20(16-17-10-4-2-5-11-17)15-9-8-14-19(21)18-12-6-3-7-13-18/h2-7,10-13H,8-9,14-16H2,1H3

InChI Key

HUKFVNKKJONZLY-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzyl(methyl)amino]-1-phenylpentan-1-one typically involves the reaction of benzyl chloride with methylamine to form N-benzylmethylamine. This intermediate is then reacted with 1-phenylpentan-1-one under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-[Benzyl(methyl)amino]-1-phenylpentan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl and methylamino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-[Benzyl(methyl)amino]-1-phenylpentan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[Benzyl(methyl)amino]-1-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Carbon Chain Length: The target compound’s pentanone chain provides greater lipophilicity compared to shorter-chain analogs like PRL-8-53 (ethyl linker) and the ethanone derivative .
  • Salt Forms : Unlike the hydrochloride salt in , the target compound is likely a free base, affecting solubility and bioavailability.

Physicochemical Properties

Boiling Point and Solubility

  • This compound: Predicted to have a boiling point >300°C (based on molecular weight and aromaticity). Moderate solubility in organic solvents (e.g., DCM, ethanol) due to its nonpolar phenyl and flexible pentanone chain.
  • PRL-8-53 : The benzoate ester group increases polarity, likely reducing lipid solubility compared to the target compound .
  • 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride: Hydrochloride salt formation improves aqueous solubility but limits organic solvent compatibility .

Spectroscopic Signatures

  • IR Spectroscopy : The target compound’s ketone (C=O stretch ~1700 cm⁻¹) and tertiary amine (C-N stretch ~1250 cm⁻¹) would dominate its IR profile, similar to and .
  • Mass Spectrometry: A molecular ion peak at m/z 281.40 (M⁺) is expected, with fragmentation patterns involving cleavage of the benzyl(methyl)amino group and pentanone backbone.

Biological Activity

5-[Benzyl(methyl)amino]-1-phenylpentan-1-one, commonly referred to as a synthetic cathinone, has garnered attention for its biological activity, particularly in relation to its pharmacological effects. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and safety profiles.

Chemical Structure and Properties

The compound's chemical formula is C17H23N\text{C}_{17}\text{H}_{23}\text{N} with a molecular weight of 255.38 g/mol. Its structure features a pentanone backbone with benzyl and methyl amino substitutions, which are critical for its interaction with biological targets.

This compound primarily acts as a stimulant, similar to other compounds in the cathinone class. It is believed to exert its effects through the following mechanisms:

  • Dopaminergic Activity : The compound likely enhances dopamine release in the brain, contributing to its stimulant effects.
  • Serotonergic Modulation : It may also influence serotonin pathways, which can affect mood and perception.
  • Norepinephrine Reuptake Inhibition : By inhibiting norepinephrine reuptake, it can increase alertness and energy levels.

1. Analgesic Properties

Recent studies have indicated that derivatives of benzylpiperazine, related to this compound, exhibit significant analgesic properties. For example, one study demonstrated that certain derivatives showed high affinity for sigma-1 receptors (σ₁R), leading to antinociceptive effects in mouse models of pain. Specifically, a compound structurally similar to this compound was tested and revealed dose-dependent anti-allodynic effects in formalin assays .

Compoundσ₁R Affinity (K_i)Anti-Allodynic Effect (p-value)
Compound 151.6 nM<0.0001
Gabapentin--

2. Anticancer Activity

Some studies have explored the anticancer potential of compounds similar to this compound. Research indicates that certain analogs exhibit cytotoxic effects against various cancer cell lines, including HeLa cells, with LC50 values ranging from 0.88 to 9.21 µg/mL . This suggests a potential for further development in cancer therapeutics.

Case Study 1: Analgesic Efficacy

In a controlled study involving mice subjected to chronic pain models, compounds derived from benzylpiperazine demonstrated significant analgesic effects without impairing locomotor activity. This finding is crucial as it suggests potential for therapeutic use without common side effects associated with traditional analgesics like opioids .

Case Study 2: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of various synthetic cathinones on cancer cell lines. The results indicated that certain structural modifications enhanced anticancer activity, warranting further investigation into the structure-activity relationship (SAR) for optimizing efficacy against specific tumors .

Safety Profile and Toxicology

While the therapeutic potential of this compound is promising, safety concerns remain paramount. Reports indicate that synthetic cathinones can lead to adverse effects such as:

  • Cardiovascular complications
  • Neurological disturbances
  • Potential for abuse and dependency

Toxicology studies are essential for understanding the full spectrum of effects associated with this compound.

Q & A

Q. How is 5-[Benzyl(methyl)amino]-1-phenylpentan-1-one synthesized, and what key parameters influence reaction yield?

The compound can be synthesized via reductive amination or nucleophilic substitution. A typical approach involves reacting 1-phenylpentan-1-one with benzylmethylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Key parameters include:

  • Temperature : Optimal yields are observed at 60–80°C to balance reaction rate and side-product formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the amine group.
  • Catalyst loading : 5–10% catalyst-to-substrate ratio minimizes incomplete reduction .
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted precursors .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the benzyl(methyl)amino and phenylpentanone moieties. Key signals include aromatic protons (δ 7.2–7.5 ppm) and carbonyl carbons (δ ~205 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or electron ionization (EI-MS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis provides definitive bond-length and angle data (e.g., C=O bond at ~1.22 Å) .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (Td) under controlled heating rates (e.g., 10°C/min in N₂ atmosphere) .
  • Accelerated Stability Studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months, monitoring degradation via HPLC or GC-MS. Amine oxidation and ketone reduction are common degradation pathways .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential as an enzyme inhibitor?

  • In Vitro Assays : Use purified enzymes (e.g., serine proteases or kinases) with fluorogenic substrates. Measure inhibition constants (Ki) via dose-response curves (IC₅₀ values) and Lineweaver-Burk plots to identify competitive/non-competitive mechanisms .
  • Control Experiments : Include positive controls (e.g., known inhibitors like PMSF) and assess off-target effects using enzyme panels .
  • Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding interactions with active-site residues .

Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data?

  • Purity Verification : Re-analyze batches via HPLC (>98% purity) to rule out impurities affecting bioactivity .
  • Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C incubation) .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?

  • Abiotic Degradation : Conduct hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, λ >290 nm) studies, quantifying degradation products via GC-MS .
  • Biotic Transformation : Use OECD 301B (Ready Biodegradability Test) with activated sludge to measure mineralization rates .
  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201), reporting EC₅₀ values .

Q. What methodologies are suitable for studying the compound’s interactions with cellular membranes?

  • Liposome Binding Assays : Prepare phosphatidylcholine liposomes and measure partitioning coefficients via fluorescence quenching .
  • Molecular Dynamics Simulations : Use GROMACS to model interactions with lipid bilayers, focusing on penetration depth and hydrogen bonding .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in pharmacokinetic data across in vivo models?

  • Species-Specific Metabolism : Compare hepatic microsomal stability (e.g., rat vs. human) to identify cytochrome P450 isoforms responsible for metabolic differences .
  • Tissue Distribution Studies : Use radiolabeled compound (¹⁴C) to quantify accumulation in target organs via scintillation counting .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity?

  • Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill slopes .
  • ANOVA with Post Hoc Tests : Use Tukey’s HSD for multi-group comparisons in cell viability assays (e.g., MTT or resazurin assays) .

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